molecular formula C28H44O3 B584895 24,25-Dihydroxy Vitamin D2-d3 (Mixture of Diastereomers) CAS No. 118584-50-2

24,25-Dihydroxy Vitamin D2-d3 (Mixture of Diastereomers)

Cat. No. B584895
CAS RN: 118584-50-2
M. Wt: 431.675
InChI Key: BPEQZNMKGFTMQE-TYXRNSGASA-N
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Description

24,25-Dihydroxy Vitamin D2-d3 is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . It is used as a screening test for inactivating CYP24A1 mutations in patients with symptoms, signs, or biochemical findings of parathyroid hormone (PTH)-independent hypercalcemia or hypercalciuria .


Synthesis Analysis

The synthesis of 24R,25-Dihydroxyvitamin D3 from Vitamin D2 has been studied and published . The two major forms of vitamin D, vitamin D3 and vitamin D2, are metabolized in the liver through hydroxylation to 25-hydroxyvitamin D species, and then further hydroxylated in the kidney to various dihydroxyvitamin D species .


Molecular Structure Analysis

The molecular structure of 24,25-Dihydroxy Vitamin D2-d3 is complex and involves multiple components. It is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . A detailed comparative analysis of the solid-state conformations of the rings and side-chain is made with those of other structurally known vitamin D molecules .


Chemical Reactions Analysis

Vitamin D degradation is predominantly driven by CYP24A1, which metabolizes 25(OH)D to 24,25-dihydroxy-vitamin D [24,25(OH)2D] and 1,25(OH)2D to 1,24,25-trihydroxy-vitamin D [1,24,25(OH)3D] . This process, regulated by PTH, might increase DHVD synthesis at the expense of the alternative hydroxylation (CYP24A1) product 24,25D .


Physical And Chemical Properties Analysis

24,25-Dihydroxyvitamin D3 is a compound with a chemical formula of C27H44O3 and a molar mass of 416.63 g/mol . It is a fat-soluble, structurally similar sterol, which acts as a hormone .

Mechanism of Action

24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). CYP24A1 is "a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism" . 1α,25(OH)2D exerts its biological action by binding to VDR and generates biological effects through genomic and rapid non-genomic responses .

Future Directions

While 24,25-Dihydroxyvitamin D3 is considered an inactive metabolite, its concentration is expected to decrease in case of mutations inactivating the vitamin D 24-hydroxylase gene . Future research activities should focus on analytical standardization and exploration of their clinical value .

properties

IUPAC Name

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQZNMKGFTMQE-TYXRNSGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747686
Record name (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118584-50-2
Record name (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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